molecular formula C20H15BrN2O2S B2584299 3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251546-25-4

3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2584299
CAS No.: 1251546-25-4
M. Wt: 427.32
InChI Key: SWTGEGHCHAPFBP-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a high-purity synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . This compound is intended for research applications in oncology and drug discovery, specifically for the investigation of novel targeted cancer therapies. Researchers can utilize this compound to explore its potential antiproliferative effects, particularly in studies involving non-small cell lung cancer (NSCLC) and other solid tumors . The core thienopyrimidine structure is recognized for its ability to inhibit key enzymatic pathways involved in cancer cell proliferation . While the specific mechanism of action for this derivative is under investigation, closely related analogues have demonstrated significant activity by inducing cell cycle arrest and deactivating the mitogen-activated protein kinase (MAPK) pathway, a crucial signaling cascade for cell survival and growth . Furthermore, thieno[3,2-d]pyrimidine derivatives are frequently investigated as inhibitors of critical biological targets, including the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), making this compound a valuable tool for probing these signaling networks in cellular models . The molecular structure incorporates a 4-methoxyphenyl moiety at the 7-position and a 4-bromobenzyl group at the 3-position, modifications that are strategically designed to optimize binding affinity and selectivity against intended research targets. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTGEGHCHAPFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the 4-bromobenzyl group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with 4-bromobenzyl halide in the presence of a base such as potassium carbonate.

    Introduction of the 4-methoxyphenyl group: This can be accomplished through a Suzuki coupling reaction between the thieno[3,2-d]pyrimidine core and 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different substituents at the 4-position of the benzyl group.

Scientific Research Applications

3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key analogues and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key References
Target Compound 3-(4-Bromobenzyl), 7-(4-methoxyphenyl) C₂₀H₁₄BrN₂O₂S 441.3 (calc.) Not reported Inferred
7-(4-Bromophenyl)-3-(3-methylbenzyl) derivative 3-(3-Methylbenzyl), 7-(4-bromophenyl) C₂₀H₁₅BrN₂OS 411.3 Not reported
6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 6-(4-Methoxyphenyl) C₁₃H₁₀N₂O₂S 259.3 >300
7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidinone 7,9-Bis(4-methoxyphenyl) C₃₀H₂₂N₄O₃S 518.6 203–205

Observations :

  • Methoxyphenyl groups improve aqueous solubility relative to halogenated or alkylated analogues, as seen in compound 10h (solubility inferred from high melting point >300°C) .
Anticancer Potential
  • Thieno[3,2-d]pyrimidin-4(3H)-ones with halogenated aryl groups (e.g., bromo, chloro) exhibit enhanced cytotoxicity due to halogen bonding with target proteins. For example, derivatives with 4-bromophenyl groups showed IC₅₀ values in the low micromolar range against melanoma cells .
  • Methoxyphenyl-substituted derivatives (e.g., compound 10h) demonstrated moderate activity in murine B16 melanoma models, with melanin synthesis modulation linked to the azepine fragment in related compounds .
Enzyme Inhibition
  • Phosphodiesterase 7 (PDE7) Inhibition: Thieno[3,2-d]pyrimidin-4(3H)-ones with bulky substituents (e.g., cyclopentylamino) achieved nanomolar potency, suggesting that the 4-bromobenzyl group in the target compound could similarly enhance binding affinity .
  • EGFR Kinase Inhibition : Derivatives with electron-withdrawing groups (e.g., bromo) showed improved inhibitory activity compared to methoxy-substituted analogues, highlighting the importance of electronic effects .

Biological Activity

3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound features a unique molecular structure characterized by a thieno ring fused to a pyrimidine core, which is significant for its potential biological activities. While specific research on this compound is limited, its structural analogs have been associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H15_{15}BrN2_2O2_2S, with a molecular weight of 427.3 g/mol. The presence of bromine and methoxy groups in the structure may influence its pharmacological properties and biological interactions.

PropertyValue
Molecular FormulaC20_{20}H15_{15}BrN2_2O2_2S
Molecular Weight427.3 g/mol
StructureStructure

Biological Activity Overview

Research on the biological activity of this compound indicates potential in several therapeutic areas:

  • Anticancer Activity : Compounds within the thieno[3,2-d]pyrimidine class have shown promise in cancer treatment. Specifically, studies suggest that related compounds can inhibit topoisomerases I and II, which are crucial enzymes for DNA replication and repair in cancer cells. For instance, a structurally similar compound demonstrated effective cytotoxicity against MCF-7 breast cancer cells through mechanisms involving autophagy and apoptosis induction .
  • Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives are known for their antimicrobial properties. The presence of specific substituents may enhance the activity against various pathogens, including bacteria and fungi. Research indicates that modifications in the aromatic rings can significantly affect these properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This selectivity could make it a candidate for developing anti-inflammatory therapies .

The precise mechanism of action for this compound remains to be fully elucidated; however, insights can be drawn from related compounds:

  • Topoisomerase Inhibition : Similar compounds have been identified as dual inhibitors of topoisomerases I and II, leading to DNA damage in cancer cells and subsequent cell death .
  • Cytotoxicity Induction : Evidence from cell studies shows that these compounds can induce apoptosis through pathways involving caspase activation and oxidative stress reduction .

Case Studies

Several studies highlight the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Properties : A recent study demonstrated that a derivative with similar structural features induced G2/M phase cell cycle arrest in MCF-7 cells while also reducing colony formation capabilities . This suggests a strong potential for anticancer applications.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The compounds were shown to disrupt energy metabolism within bacterial cells by inhibiting cytochrome bd oxidase .

Q & A

Q. Table 1: Comparative Biological Activity of Thienopyrimidinone Derivatives

Substituent (Position)TargetIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)Reference
4-Bromobenzyl (3), 4-Methoxyphenyl (7)PDE73.2>100 (vs. PDE4)
4-Chlorophenyl (3), 4-Methoxyphenyl (7)EGFR18.512 (vs. VEGFR)

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/SignalsInterpretation
¹H-NMR (DMSO-d₆)δ 3.82 (s, 3H, –OCH₃), δ 7.78 (d, J=8.8 Hz, 2H, Ar–H)Confirms para-substituted methoxyphenyl
IR1687 cm⁻¹ (C=O, pyrimidinone)Validates core structure

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